molecular formula C16H17BrO4S B7499350 (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate

(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate

Cat. No. B7499350
M. Wt: 385.3 g/mol
InChI Key: XYIWEVPROIIWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate, also known as DBES, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonates and is known for its ability to inhibit protein tyrosine phosphatases (PTPs).

Mechanism of Action

(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate inhibits PTPs by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This covalent bond prevents the enzyme from carrying out its normal function of removing phosphate groups from tyrosine residues in proteins. As a result, the signaling pathways regulated by PTPs are disrupted, leading to various cellular effects.
Biochemical and Physiological Effects:
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate inhibits cell proliferation and induces apoptosis by activating the JNK signaling pathway. In neuronal cells, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate promotes neurite outgrowth and enhances synaptic plasticity by inhibiting PTPs that regulate the activity of NMDA receptors. In immune cells, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate inhibits the activation of T cells and the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate in lab experiments is its specificity for PTPs. Unlike other PTP inhibitors that target multiple PTPs, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate selectively inhibits a subset of PTPs that are involved in specific cellular processes. This allows researchers to study the role of these PTPs in a more precise manner. However, one limitation of using (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate is its irreversible binding to PTPs. Once (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate binds to the catalytic cysteine residue of the enzyme, it cannot be removed, making it difficult to study the reversibility of PTP inhibition.

Future Directions

There are several future directions for the use of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate in scientific research. One direction is to study the role of specific PTPs in different diseases, such as cancer, neurodegenerative diseases, and autoimmune disorders. Another direction is to develop more potent and selective PTP inhibitors based on the structure of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate. Finally, the use of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate in combination with other drugs or therapies could provide new insights into the treatment of various diseases.
In conclusion, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate is a valuable tool in scientific research for studying the role of protein tyrosine phosphatases in various biological processes. Its specificity for PTPs and its ability to inhibit specific cellular processes make it a useful compound for researchers. However, its irreversible binding to PTPs and its limitations in studying the reversibility of PTP inhibition should be taken into consideration. The future directions for the use of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate in scientific research are promising and could lead to new discoveries in the treatment of various diseases.

Synthesis Methods

The synthesis of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained by precipitation with a non-polar solvent such as diethyl ether.

Scientific Research Applications

(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate has been extensively used in scientific research as a tool to study the role of protein tyrosine phosphatases in various biological processes. PTPs are enzymes that remove phosphate groups from tyrosine residues in proteins, and they play a crucial role in regulating cell signaling pathways. Inhibition of PTPs by (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate has been shown to affect various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

(3,5-dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO4S/c1-4-20-15-6-5-13(17)10-16(15)22(18,19)21-14-8-11(2)7-12(3)9-14/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIWEVPROIIWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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